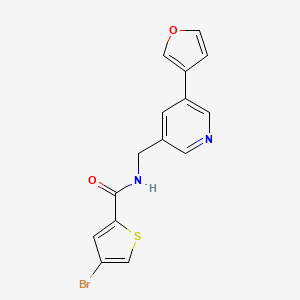![molecular formula C25H20BrN3O B2805963 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-62-4](/img/structure/B2805963.png)
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20BrN3O and its molecular weight is 458.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Supramolecular Aggregation
Research has explored the effects of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Studies demonstrate how molecules are linked through hydrogen bonds and pi interactions, forming complex structures such as cyclic dimers, sheets, and three-dimensional frameworks. These findings highlight the compound's potential in material science and molecular engineering (Portilla et al., 2005).
Synthesis and Chemical Reactivity
A variety of synthetic approaches have been developed for pyrazoloquinoline derivatives. For example, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with specific reagents leads to the formation of dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their brominated derivatives, showcasing the versatility and reactivity of these compounds in organic synthesis (Klásek et al., 2003).
Photophysical Properties
Optical absorption measurements and quantum-chemical simulations on pyrazoloquinoline derivatives reveal insights into their electronic structures and absorption spectra. These compounds exhibit strong absorption bands, making them interesting for applications in optoelectronics and photonics (Kościen et al., 2003).
Biological Activity
Some pyrazoloquinoline derivatives have been found to exhibit inhibitory activity on bacterial serine/threonine protein kinases, demonstrating potential antimicrobial and therapeutic applications. The structure-activity relationship (SAR) studies suggest the importance of specific substitutions for their biological activities (Lapa et al., 2013).
Molecular and Supramolecular Structures
The study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes led to the synthesis of novel hydrazone, pyrazoloquinoline, and dihydro-pyrazoloquinoline derivatives. These compounds exhibit antimicrobial and antiviral activities, highlighting their potential as bioactive molecules (Kumara et al., 2016).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZNREAPFASZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
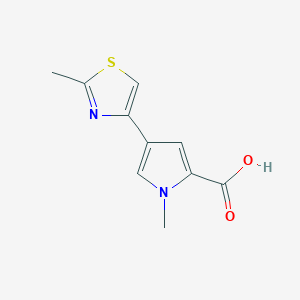

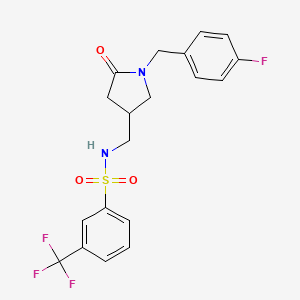
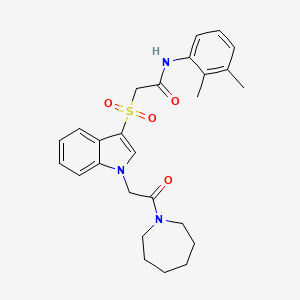
![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)
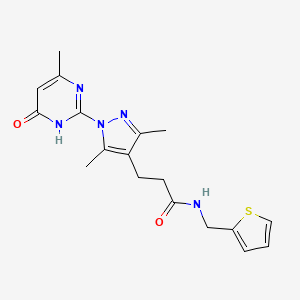
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE](/img/structure/B2805896.png)
![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)
![1-[(1,3-Benzoxazol-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2805898.png)
![2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2805902.png)
